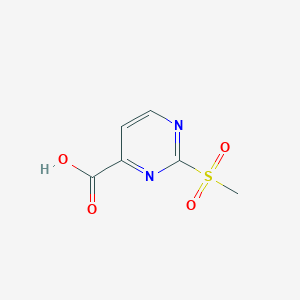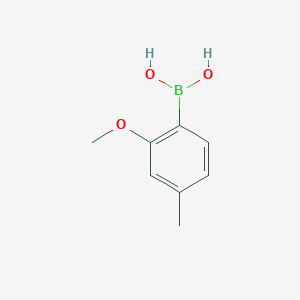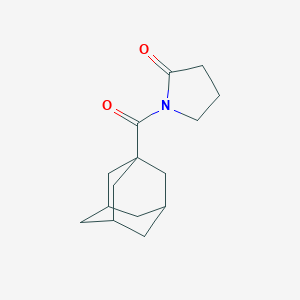
1-(Adamantane-1-carbonyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Adamantane-1-carbonyl)pyrrolidin-2-one, also known as ACP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACP is a pyrrolidine derivative that contains an adamantane moiety, which provides it with unique properties and makes it an attractive candidate for research.
Mécanisme D'action
The mechanism of action of 1-(Adamantane-1-carbonyl)pyrrolidin-2-one is not fully understood. However, it has been shown to interact with various cellular targets, including ion channels and enzymes. 1-(Adamantane-1-carbonyl)pyrrolidin-2-one has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter.
Effets Biochimiques Et Physiologiques
1-(Adamantane-1-carbonyl)pyrrolidin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(Adamantane-1-carbonyl)pyrrolidin-2-one can inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus. It has also been shown to have antitumor activity in various cancer cell lines.
In vivo studies have shown that 1-(Adamantane-1-carbonyl)pyrrolidin-2-one can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anticonvulsant activity in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Adamantane-1-carbonyl)pyrrolidin-2-one has several advantages for lab experiments. It is easy to synthesize and has a high yield, which makes it a useful building block for the preparation of complex organic molecules. It also has unique properties, such as its rigidity and hydrophobicity, which make it an attractive candidate for the design of new materials.
However, 1-(Adamantane-1-carbonyl)pyrrolidin-2-one also has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being explored. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 1-(Adamantane-1-carbonyl)pyrrolidin-2-one. One area of interest is the development of new antiviral and antitumor agents based on the structure of 1-(Adamantane-1-carbonyl)pyrrolidin-2-one. Another area of interest is the design of new materials based on the unique properties of 1-(Adamantane-1-carbonyl)pyrrolidin-2-one. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Adamantane-1-carbonyl)pyrrolidin-2-one and its potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
1-(Adamantane-1-carbonyl)pyrrolidin-2-one can be synthesized through a multistep process that involves the reaction of adamantane with various reagents. One of the most commonly used methods involves the reaction of adamantane with chloroacetyl chloride, followed by the reaction with pyrrolidine. The resulting product is then purified through recrystallization to obtain pure 1-(Adamantane-1-carbonyl)pyrrolidin-2-one.
Applications De Recherche Scientifique
1-(Adamantane-1-carbonyl)pyrrolidin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-(Adamantane-1-carbonyl)pyrrolidin-2-one has been shown to have antiviral, antitumor, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In materials science, 1-(Adamantane-1-carbonyl)pyrrolidin-2-one has been used as a building block for the synthesis of various functional materials, such as polymers and dendrimers. Its unique properties, such as its rigidity and hydrophobicity, make it an attractive candidate for the design of new materials.
In organic synthesis, 1-(Adamantane-1-carbonyl)pyrrolidin-2-one has been used as a starting material for the synthesis of various pyrrolidine derivatives. Its ease of synthesis and high yield make it a useful building block for the preparation of complex organic molecules.
Propriétés
Numéro CAS |
139143-53-6 |
|---|---|
Nom du produit |
1-(Adamantane-1-carbonyl)pyrrolidin-2-one |
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
1-(adamantane-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H21NO2/c17-13-2-1-3-16(13)14(18)15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,1-9H2 |
Clé InChI |
HGLVVWKWAQKMAH-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C(=O)C23CC4CC(C2)CC(C4)C3 |
SMILES canonique |
C1CC(=O)N(C1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



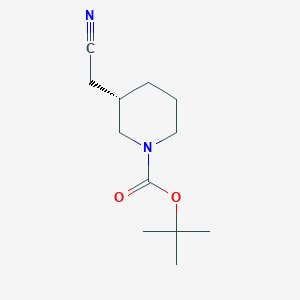
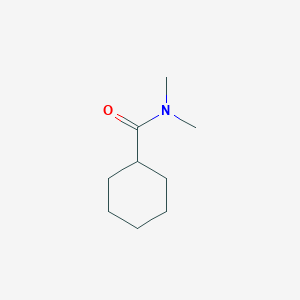


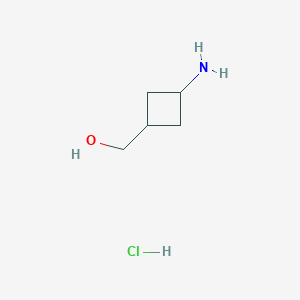
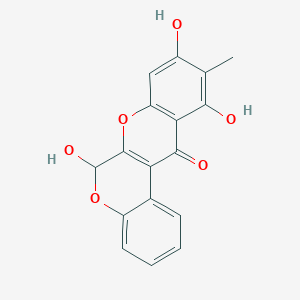
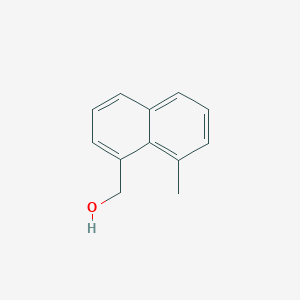
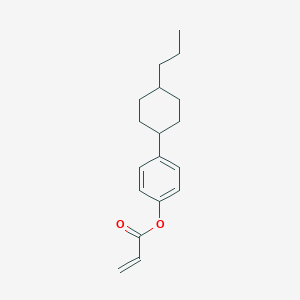
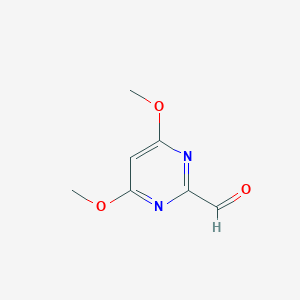
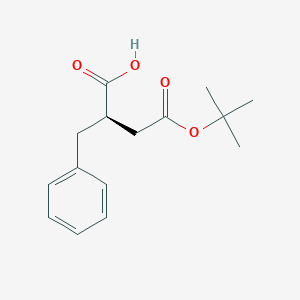
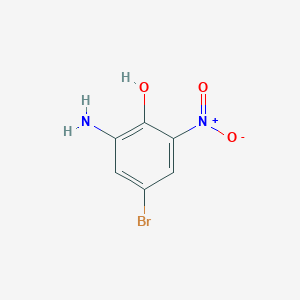
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)
